molecular formula C8H15NO3 B1290253 3-Morpholin-4-yl-butyric acid CAS No. 767240-85-7

3-Morpholin-4-yl-butyric acid

Cat. No.: B1290253
CAS No.: 767240-85-7
M. Wt: 173.21 g/mol
InChI Key: BQIQQUWARIJQJA-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-butyric acid is an organic compound with the molecular formula C8H15NO3 It features a morpholine ring attached to a butyric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-yl-butyric acid typically involves the reaction of morpholine with butyric acid derivatives. One common method is the Michael addition of morpholine to α-bromoacrylic acid esters, followed by hydrolysis to yield the desired product . This reaction is usually carried out in a solvent such as dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-yl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-Morpholin-4-yl-butyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-yl-butyric acid involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, influencing their activity. The butyric acid chain can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Morpholin-4-yl-butyric acid is unique due to its specific combination of the morpholine ring and butyric acid chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-morpholin-4-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-7(6-8(10)11)9-2-4-12-5-3-9/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIQQUWARIJQJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50607285
Record name 3-(Morpholin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767240-85-7
Record name 3-(Morpholin-4-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50607285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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